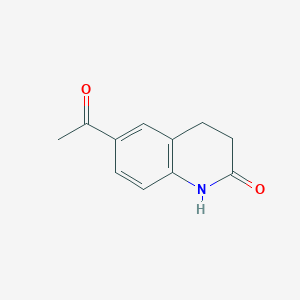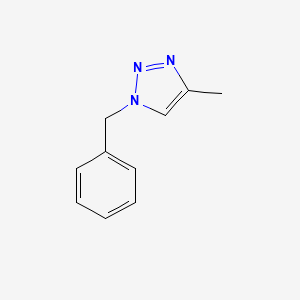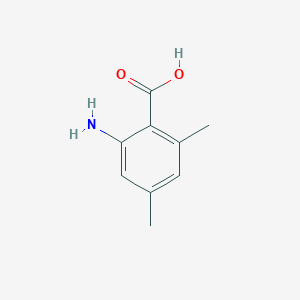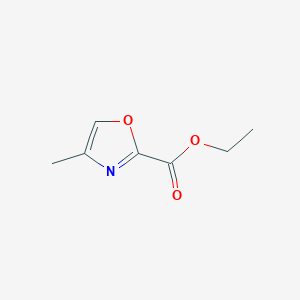
Ethyl 4-methyloxazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyloxazole-2-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various substituted oxazoles. It is a molecule of interest due to its potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms.
Synthesis Analysis
The synthesis of ethyl 4-methyloxazole-2-carboxylate and its derivatives can be achieved through several methods. One approach involves the use of ethyl 2-chlorooxazole-4-carboxylate as a starting material, which undergoes regiocontrolled halogenation and palladium-catalyzed coupling reactions to produce variously substituted oxazoles . Another method includes palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with different halogenated aromatic compounds, followed by hydrolysis and decarboxylation to yield (hetero)aryloxazoles . Additionally, ethyl oxazole-4-carboxylate can be directly alkenylated, benzylated, and alkylated using corresponding halides in the presence of palladium acetate and Buchwald's JohnPhos ligand .
Molecular Structure Analysis
The molecular structure of ethyl 4-methyloxazole-2-carboxylate derivatives has been characterized using various spectroscopic techniques and theoretical methods. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized and characterized by FTIR and NMR, and its crystal structure was determined by X-ray diffraction. Theoretical calculations using density functional theory (DFT) were performed to optimize the molecular geometry and investigate the molecular electrostatic potential (MEP) map, confirming the hydrogen bonding sites within the molecule .
Chemical Reactions Analysis
Ethyl 4-methyloxazole-2-carboxylate can undergo a variety of chemical reactions. It can be arylated and vinylation at the 4-position with organolead triacetates, leading to the formation of α-aryl and α-vinyl N-acetylglycine ethyl esters . The compound can also be used in enantioselective synthesis, as demonstrated by the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate through a one-pot enamide cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-methyloxazole-2-carboxylate derivatives are influenced by their molecular structure. For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate exhibits a crystalline structure stabilized by N–H⋯O hydrogen bonds . The antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been evaluated, with some compounds showing promising results against various human tumor cell lines . Additionally, ethyl 1,2,4-triazole-3-carboxylate, a related compound, has been synthesized and used in the formation of chiral seco-nucleosides of ribavirin . Lastly, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate has been synthesized using microwave-assisted organic synthesis and tested for its corrosion inhibition activity on carbon steel .
科学的研究の応用
Enantioselective Synthesis
- Ethyl 4-methyloxazole-2-carboxylate is used in enantioselective synthesis processes. For example, Magata et al. (2017) demonstrated its use in the synthesis of a macrocyclic azole peptide via Pd-catalyzed amide coupling, indicating its utility in creating complex organic molecules with high optical purity (Magata et al., 2017).
Synthesis of Bronchodilators
- Ray and Ghosh (1999) explored the transformation of 4-Methyloxazole-5-carboxylic acid into various compounds, including potential bronchodilators. This highlights its role in developing therapeutic agents (Ray & Ghosh, 1999).
Synthesis of Glycine Derivatives
- Morgan and Pinhey (1994) utilized ethyl 4-methyloxazole-2-carboxylate for the efficient synthesis of α-aryl and α-vinyl N-acetylglycine ethyl esters. These derivatives have potential applications in biochemistry and medicinal chemistry (Morgan & Pinhey, 1994).
Antimicrobial Activity
- Desai et al. (2019) investigated the antimicrobial activities of various synthesized derivatives of ethyl 4-methyloxazole-2-carboxylate. Their study provides insights into the potential use of these compounds in combating microbial infections (Desai, Bhatt, & Joshi, 2019).
Catalysis and Annulation Reactions
- Zhu et al. (2003) discussed the use of ethyl 4-methyloxazole-2-carboxylate in catalyzed annulation reactions, showcasing its versatility in organic synthesis (Zhu, Lan, & Kwon, 2003).
Chiral Compound Synthesis
- Cox, Prager, and Svensson (2003) utilized ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a related compound, in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. This highlights its role in stereoselective synthesis (Cox, Prager, & Svensson, 2003).
Antitumor Activity
- Ethyl 4-methyloxazole-2-carboxylate derivatives have been explored for their antitumor activity. El-Subbagh et al. (1999) synthesized several analogs and tested their efficacy against human tumor cell lines, revealing potential in cancer therapy (El-Subbagh, Abadi, & Lehmann, 1999).
Safety And Hazards
Ethyl 4-methyloxazole-2-carboxylate is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
ethyl 4-methyl-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURJGDDAPYCFGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523245 |
Source


|
| Record name | Ethyl 4-methyl-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyloxazole-2-carboxylate | |
CAS RN |
90892-99-2 |
Source


|
| Record name | Ethyl 4-methyl-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)
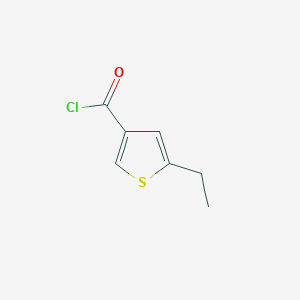
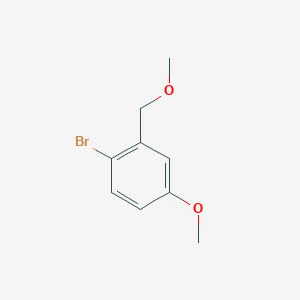

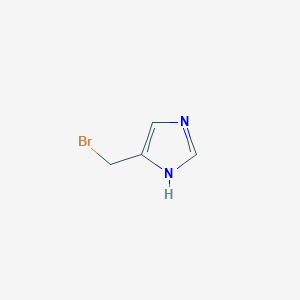
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)

